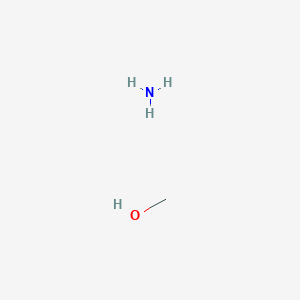
Ammonia methanol
Cat. No. B8139708
M. Wt: 49.073 g/mol
InChI Key: CBHOOMGKXCMKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07384934B2
Procedure details


Combine (S)-1-benzyl-3-(2-methylsulfanyl-ethyl)-piperazine (0.900 g, 3.59 mmol) and 37% formaldehyde solution (0.4 mL, 5.39 mmol) in methylene chloride (15 mL). Stir for 10 minutes and add sodium triacetoxy borohydride (3.05 g, 14.4 mmol). Stir an additional 90 minutes and then pour solution onto 1N sodium hydroxide solution. Extract with methylene chloride to give 0.947 g of the crude product. Silica gel chromatography, eluting with methylene chloride:2N ammonia/methanol (100:2), gives 0.906 g of the title compound as a colorless oil; mass spectrum (ion spray): m/z =265 (M+1).
Quantity
0.9 g
Type
reactant
Reaction Step One





Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][C@@H:10]([CH2:14][CH2:15][S:16][CH3:17])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C=O.[C:20](O[BH-](OC(=O)C)OC(=O)C)(=[O:22])C.[Na+].[OH-].[Na+]>C(Cl)Cl>[NH3:8].[CH3:20][OH:22].[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([CH3:20])[C@@H:10]([CH2:14][CH2:15][S:16][CH3:17])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3,4.5,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1C[C@@H](NCC1)CCSC
|
Step Two
|
Name
|
|
|
Quantity
|
0.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Three
|
Name
|
|
|
Quantity
|
3.05 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir an additional 90 minutes
|
|
Duration
|
90 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract with methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 0.947 g of the crude product
|
WASH
|
Type
|
WASH
|
|
Details
|
Silica gel chromatography, eluting with methylene chloride
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N.CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1C[C@@H](N(CC1)C)CCSC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.906 g | |
| YIELD: CALCULATEDPERCENTYIELD | 190.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
